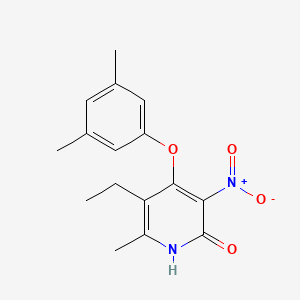

4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one is an organic compound belonging to the class of diarylethers This compound is characterized by the presence of a pyridinone core substituted with a nitro group, an ethyl group, and a dimethylphenoxy group

Preparation Methods

The synthesis of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one involves several steps. One common method includes the reaction of 3,5-dimethylphenol with an appropriate pyridine derivative under specific conditions. The reaction typically requires the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and pyridinone moieties can interact with proteins and enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of use .

Comparison with Similar Compounds

Similar compounds to 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one include:

4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one: This compound has a similar core structure but with different substituents, leading to distinct chemical and biological properties.

4-(3,5-Dimethylphenoxy)-3-methylaniline: This compound shares the dimethylphenoxy group but differs in the core structure, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Biological Activity

4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one, also known by its CAS number 651778-60-8, is an organic compound notable for its unique pyridinone structure. This compound features a nitro group and various alkyl substituents, contributing to its potential biological activities. The molecular formula of this compound is C16H18N2O4, with a molecular weight of approximately 302.325 g/mol .

Chemical Structure and Properties

The structure of this compound is characterized by:

- Pyridinone Core : A bicyclic structure that contributes to the compound's reactivity.

- Alkyl Substituents : Including ethyl and methyl groups which may influence biological activity.

- Nitro Group : This functional group is often associated with various biological activities.

The compound's chemical properties allow it to participate in a range of organic reactions, making it a valuable intermediate in synthetic chemistry .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity. The structural features of pyridinones often correlate with antibacterial effects against various pathogens. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and other bacteria . Specific minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) would need to be established through rigorous testing.

Anticancer Potential

There is growing interest in the anticancer potential of pyridinone derivatives. Compounds containing similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity:

| Compound | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C16H18N2O4 | Antioxidant, Antibacterial, Anticancer | Nitro group enhances reactivity |

| 5-Ethyl-6-methyl-3-nitro-pyridinone | C8H10N2O3 | Moderate antibacterial | Lacks phenoxy group |

| 4-(4-chloro-3,5-dimethylphenoxy)-6-methylpyridinone | C16H18ClN2O4 | Potentially enhanced activity due to chlorine substitution | Chlorinated derivative |

The presence of different substituents significantly influences both the chemical properties and biological activities of these compounds .

In Vitro Studies

In vitro studies on similar compounds have demonstrated their ability to inhibit key enzymes involved in cancer progression and bacterial growth. For example, certain pyridinones have been shown to inhibit topoisomerases and kinases critical for tumor growth .

Virtual Screening Studies

Recent advancements in computational chemistry have enabled virtual screening of compounds against various biological targets. Such studies suggest that this compound could interact favorably with proteins involved in cancer signaling pathways .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME) are critical for drug development . Preliminary data suggest favorable LogP values indicating good lipid solubility, which is advantageous for oral bioavailability.

Properties

CAS No. |

651778-60-8 |

|---|---|

Molecular Formula |

C16H18N2O4 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C16H18N2O4/c1-5-13-11(4)17-16(19)14(18(20)21)15(13)22-12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3,(H,17,19) |

InChI Key |

ZDTUOEWZOMNULL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1OC2=CC(=CC(=C2)C)C)[N+](=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.